SYN 2836

Description

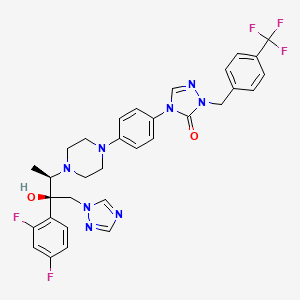

Structure

2D Structure

3D Structure

Properties

CAS No. |

210562-94-0 |

|---|---|

Molecular Formula |

C32H31F5N8O2 |

Molecular Weight |

654.6 g/mol |

IUPAC Name |

4-[4-[4-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]piperazin-1-yl]phenyl]-2-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C32H31F5N8O2/c1-22(31(47,18-43-20-38-19-39-43)28-11-6-25(33)16-29(28)34)41-12-14-42(15-13-41)26-7-9-27(10-8-26)44-21-40-45(30(44)46)17-23-2-4-24(5-3-23)32(35,36)37/h2-11,16,19-22,47H,12-15,17-18H2,1H3/t22-,31-/m1/s1 |

InChI Key |

RKIFSGOQLRESME-JPZYQRIQSA-N |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(CC3)C4=CC=C(C=C4)N5C=NN(C5=O)CC6=CC=C(C=C6)C(F)(F)F |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(CC3)C4=CC=C(C=C4)N5C=NN(C5=O)CC6=CC=C(C=C6)C(F)(F)F |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(CC3)C4=CC=C(C=C4)N5C=NN(C5=O)CC6=CC=C(C=C6)C(F)(F)F |

Other CAS No. |

210562-94-0 |

Synonyms |

SYN 2836 SYN-2836 |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Syn 2836

In Vitro Pharmacological Profiles of SYN-2836

Assessment of Antifungal Activity Spectrum

SYN-2836, a novel triazole antifungal agent, has demonstrated a broad spectrum of in vitro activity against a wide range of clinically relevant yeasts and molds. nih.gov Studies comparing its efficacy to established antifungals like fluconazole (B54011), itraconazole (B105839), and amphotericin B have highlighted its potent action against various fungal species. nih.govportico.org The in vitro activity of SYN-2836 has been evaluated against a panel of over 240 clinical isolates, including various Candida species, Cryptococcus neoformans, Aspergillus species, Trichophyton species, and Microsporum species. nih.govnus.edu.sgresearchgate.net

The compound has shown notable effectiveness against both yeast-like and filamentous fungi. portico.org Specifically, its activity extends to fluconazole-susceptible and resistant strains of Candida albicans, as well as other Candida species such as C. glabrata and C. tropicalis. portico.orgnus.edu.sg Furthermore, SYN-2836 exhibits potent in vitro activity against the major pathogenic species of Aspergillus, including A. fumigatus, A. flavus, and A. niger. portico.org

Evaluation of Potency against Diverse Fungal Isolates

The potency of SYN-2836 has been quantified using minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. Against strains of Candida spp., the MIC90 values (the concentration at which 90% of isolates are inhibited) for SYN-2836 ranged from <0.048 to 0.78 µg/ml. nih.govnus.edu.sgresearchgate.net For Cryptococcus neoformans, Aspergillus spp., Trichophyton spp., and Microsporum spp., the MIC90 values were also low, ranging from <0.048 to 0.39 µg/ml. nih.govnus.edu.sgresearchgate.net

A comparative analysis of geometric mean MIC values further underscores the potency of SYN-2836. Against fluconazole-susceptible C. albicans, the geometric mean MIC for SYN-2836 was between 0.16-0.19 µg/ml. portico.org In the case of fluconazole-resistant C. albicans, the geometric mean MIC for SYN-2836 was in the range of 0.76-1.52 µg/ml, demonstrating its efficacy against resistant strains. portico.org For Aspergillus fumigatus, the geometric mean MIC values for SYN-2836 were between 0.5-0.7 µg/ml. portico.org

Table 1: In Vitro Antifungal Activity of SYN-2836 and Comparator Drugs against Selected Fungi

| Organism (No. of Isolates) | SYN-2836 (Geometric Mean MIC in µg/ml) | Fluconazole (Geometric Mean MIC in µg/ml) | Itraconazole (Geometric Mean MIC in µg/ml) |

|---|---|---|---|

| Candida albicans (Fluconazole-Susceptible) | 0.16-0.19 | 0.29 | 0.03 |

| Candida albicans (Fluconazole-Resistant) | 0.76-1.52 | 111.43 | 0.75 |

| Aspergillus fumigatus | 0.5-0.7 | 128 | 0.27 |

Data sourced from a comparative in vitro study. portico.org

Analysis of Cross-Resistance Patterns with Established Antifungals

A significant finding in the preclinical evaluation of SYN-2836 is the lack of significant cross-resistance with fluconazole. portico.org While fluconazole-resistant isolates of C. albicans showed markedly high MIC values for fluconazole (geometric mean MIC of 111.43 µg/ml), the MIC values for SYN-2836 against these same isolates remained low (0.76-1.52 µg/ml). portico.org This suggests that SYN-2836 maintains its potency against strains that have developed resistance to fluconazole. The activity of SYN-2836 against fluconazole-resistant Candida strains was comparable to that of itraconazole. portico.org This lack of cross-resistance is a critical attribute, given the increasing prevalence of resistance to existing antifungal therapies. silae.itdermnetnz.org

In Vivo Pharmacokinetic Assessment in Preclinical Animal Models

Systemic Absorption and Distribution Characteristics in Murine Models

In vivo studies in murine models have demonstrated that SYN-2836 is rapidly absorbed into the systemic circulation following oral administration. nus.edu.sgresearchgate.netsciexplore.ir In BALB/c mice, an oral dose of 50 mg/kg resulted in a maximum concentration (Cmax) of 7.31 ± 2.53 µg/ml. nus.edu.sgresearchgate.netsciexplore.ir The bioavailability of SYN-2836 in mice was found to be greater than 45%. nus.edu.sgresearchgate.net

The distribution of a drug within the body is a key determinant of its efficacy. wikipedia.org Studies on the tissue distribution of SYN-2836 in mice revealed a notable propensity for the lungs. asm.org The area under the concentration-time curve from time zero to infinity (AUC0–∞) in mouse lungs was found to increase linearly with intravenous doses ranging from 10 to 50 mg/kg. asm.org This favorable distribution to the lungs suggests potential utility in treating pulmonary fungal infections. portico.org

Concentration-Time Relationships in Animal Plasma

The relationship between the concentration of SYN-2836 in plasma and time has been characterized in several animal models, providing insights into its pharmacokinetic profile. Following a single intravenous dose of 20 mg/kg in mice, the AUC0–∞ varied between 25.0 and 63.6 µg·h/ml, with a half-life in the range of 4.5 to 6 hours. nus.edu.sgresearchgate.netasm.org

In Sprague-Dawley rats, while there was no significant difference in AUC0–∞ after a single intravenous dose of 20 mg/kg, the oral bioavailability of SYN-2836 was extremely low. nus.edu.sgresearchgate.net In contrast, New Zealand White rabbits showed similar Cmax and time to reach Cmax for SYN-2836 after a single oral dose of 50 mg/kg, but there were significant differences in AUC0–∞ and half-life compared to a related compound. nus.edu.sgresearchgate.net In beagle dogs, a single oral dose of 30 mg/kg of SYN-2836 resulted in a Cmax of 4.82 ± 1.54 µg/ml and an AUC0–∞ of 41.8 ± 15.7 µg·h/ml. nus.edu.sgresearchgate.net

Table 2: Pharmacokinetic Parameters of SYN-2836 in Various Animal Models

| Animal Model | Dose | Route | Cmax (µg/ml) | AUC0–∞ (µg·h/ml) | Half-life (h) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| BALB/c Mice | 50 mg/kg | Oral | 7.31 ± 2.53 | - | - | >45 |

| BALB/c Mice | 20 mg/kg | IV | - | 25.0 - 63.6 | 4.5 - 6 | - |

| Sprague-Dawley Rats | 20 mg/kg | IV | - | - | - | - |

| Sprague-Dawley Rats | - | Oral | - | - | - | Extremely Low |

| New Zealand White Rabbits | 50 mg/kg | Oral | Similar to comparator | Significant difference from comparator | Significant difference from comparator | - |

| Beagle Dogs | 30 mg/kg | Oral | 4.82 ± 1.54 | 41.8 ± 15.7 | - | - |

Data compiled from multiple preclinical pharmacokinetic studies. nus.edu.sgresearchgate.netsciexplore.irasm.org

Distribution into Specific Tissues in Preclinical Organism Models

The tissue distribution of a drug candidate is a critical component of its preclinical evaluation, offering insights into potential sites of efficacy and toxicity. criver.com Studies on the novel triazole antifungal agent SYN 2836 and its analogues have been conducted in various animal models to determine their distribution profiles. nus.edu.sgresearchgate.net

Research in BALB/c mice has shown that SYN azoles, including this compound, distribute into lung tissue. nus.edu.sgpatsnap.com The concentrations of SYN-2836, SYN-2869, SYN-2903, and SYN-2921 in the lungs of mice were found to be significantly different from one another. nus.edu.sg Among these analogues, SYN-2869 exhibited the highest concentration in lung tissue, a factor considered to contribute to its potent efficacy in models of respiratory tract infection. nus.edu.sg Methodologies for the analysis of these novel triazole agents have been validated for various tissues, including the lung, brain, and spleen, indicating these as key tissues of interest in distribution studies. researchgate.net The elucidation of drug distribution in preclinical species is fundamental for identifying potential target tissues for therapeutic action or toxicity. criver.com

| Compound | Preclinical Model | Key Finding | Reference |

|---|---|---|---|

| This compound | BALB/c Mice | Distributed to lung tissue; concentration differed significantly from its analogues. | nus.edu.sg |

| SYN-2869 (Analogue) | BALB/c Mice | Highest concentration observed in lung tissue compared to other SYN azoles. | nus.edu.sg |

| SYN-2903 (Analogue) | BALB/c Mice | Distributed to lung tissue. | nus.edu.sg |

| SYN-2921 (Analogue) | BALB/c Mice | Distributed to lung tissue. | nus.edu.sg |

Investigation of Dose-Concentration Relationships in Preclinical Models

Understanding the relationship between the administered dose of a compound and the resulting concentration in the systemic circulation is a cornerstone of pharmacokinetic (PK) analysis. fda.govnih.gov This relationship has been investigated for this compound across several preclinical species.

In BALB/c mice, following a single oral dose of 50 mg/kg, this compound was rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 7.31 ± 2.53 µg/mL. nus.edu.sgresearchgate.net The bioavailability in mice was reported to be greater than 45%. nus.edu.sg

Studies in Sprague-Dawley rats revealed species-specific differences. While intravenous administration of a 20 mg/kg dose resulted in significant systemic exposure, the bioavailability of this compound following oral administration was extremely low. nus.edu.sg

In New Zealand White rabbits, a single oral dose of 50 mg/kg resulted in a distinct concentration-time profile. researchgate.net There were significant differences in the area under the concentration-time curve from time zero to infinity (AUC0–∞) and the half-life between this compound and its analogue SYN-2869 in this species. nus.edu.sg

In beagle dogs, a single oral dose of 30 mg/kg of this compound led to a Cmax of 4.82 ± 1.54 µg/mL and an AUC0–∞ of 41.8 ± 15.7 µg·h/mL. These exposure levels were approximately threefold higher than those observed for the analogue SYN-2869 under similar dosing conditions. nus.edu.sg

| Preclinical Species | Dose & Route | Cmax (µg/mL) | AUC0–∞ (µg·h/mL) | Bioavailability | Reference |

|---|---|---|---|---|---|

| BALB/c Mice | 50 mg/kg (oral) | 7.31 ± 2.53 | - | >45% | nus.edu.sgresearchgate.net |

| Sprague-Dawley Rats | 20 mg/kg (oral) | - | - | Extremely Low | nus.edu.sg |

| New Zealand White Rabbits | 50 mg/kg (oral) | - | Significant difference from analogue SYN-2869 | - | nus.edu.sgresearchgate.net |

| Beagle Dogs | 30 mg/kg (oral) | 4.82 ± 1.54 | 41.8 ± 15.7 | - | nus.edu.sg |

Metabolism and Biotransformation Pathways of this compound

Identification of Metabolic Pathways in Preclinical Species

Biotransformation is a critical process that determines the pharmacokinetic and pharmacodynamic properties of a xenobiotic. criver.com Studies have shown that this compound undergoes extensive metabolism in preclinical species, particularly in beagle dogs. researchgate.netresearchgate.net The primary metabolic pathways involved are typical for xenobiotic transformation and include both Phase I (oxidation) and Phase II (conjugation) reactions. waocp.orgnih.gov

Investigations in beagle dogs have led to the identification of twelve distinct urinary metabolites of this compound. researchgate.net This finding indicates a complex and extensive metabolic breakdown of the parent compound. The identified metabolites suggest that the biotransformation of this compound involves multiple enzymatic pathways. A simple and efficient procedure for preparing urine samples was developed, which greatly facilitated the identification of these metabolites. researchgate.net This method involved diluting urine with acetonitrile (B52724), which caused the formation of two distinct liquid phases. Most of the this compound metabolites were concentrated in the upper acetonitrile phase, while two glucuronide conjugates were found in the lower aqueous phase. researchgate.net

Characterization of Cytochrome P450 Isoforms Involved in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolic reactions, playing a crucial role in the biotransformation of a vast majority of drugs. waocp.orgmdpi.com These heme-containing monooxygenases are responsible for metabolizing xenobiotics through oxidative reactions. nih.gov Key isoforms involved in human drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.comuniprot.org

Research has been undertaken to determine the specific cytochrome P450 isoforms responsible for the biotransformation of this compound. dntb.gov.ua Identifying the specific CYP enzymes involved is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. While the investigation into the specific isoforms metabolizing this compound has been noted, the detailed results specifying which CYP enzymes are primarily responsible are not extensively detailed in the available literature.

Structural Elucidation of Metabolites in Biological Matrices

The process of determining the chemical structure of metabolites is known as structural elucidation. criver.com For this compound, this has been accomplished primarily using advanced mass spectrometry techniques. researchgate.netnih.gov

In studies using urine from beagle dogs administered this compound, liquid chromatography/tandem mass spectrometry (LC/MS/MS) was the principal analytical methodology. researchgate.netresearchgate.net Researchers successfully elucidated the structures of 12 urinary metabolites. A key strategy employed was the grouping of these metabolites. The 12 metabolites were divided into four groups based on the observation that the members within each group, despite having different masses, showed highly similar product ion mass spectra. This suggested a common major substructure for each group, which significantly streamlined the identification process. researchgate.net

Further detailed studies focused on the characterization of three specific isomeric metabolites and their two precursor metabolites. nih.gov The unambiguous identification of these isomers was achieved by using a combination of liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS under complementary conditions. These conditions included using different types of chromatography columns (C18 and cyano), different mobile phase systems, and both positive and negative electrospray ionization modes. This comprehensive approach allowed for the clear differentiation of the isomeric structures without requiring other analytical methods. nih.gov

Comparative Metabolic Profiles with Related Analogues

Comparing the metabolic profile of a drug candidate with its structural analogues can provide valuable insights for lead optimization and development. researchgate.net A comparative metabolic analysis was performed between this compound and its analogue, SYN-2869.

The research revealed that this compound and SYN-2869 exhibit almost identical metabolic pathways in dogs following multiple-dose administration. nih.govresearchgate.net This close similarity was strategically leveraged to facilitate the identification of metabolites for both compounds. By performing a correlation analysis of the product ion spectra between the corresponding metabolites of this compound and SYN-2869, researchers could more confidently identify the structures. nih.gov This metabolism-based approach, where the pathways of structurally related agents are compared, can accelerate the process of metabolite screening and aid in the selection of drug candidates with more favorable metabolic profiles. nih.gov

Interspecies Pharmacokinetic Comparisons of SYN-2836 and Analogues

The evaluation of a new chemical entity's pharmacokinetic profile across various animal species is a critical step in preclinical development. This comparative analysis helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, which is essential for selecting the most appropriate species for further efficacy and toxicology studies. nus.edu.sgresearchgate.net The following sections detail the interspecies pharmacokinetic comparisons of SYN-2836 and its analogues.

Comparative Analysis of Clearance and Bioavailability Across Preclinical Species

Studies on the novel triazole antifungal agent SYN-2836 and its analogues, including SYN-2869, SYN-2903, and SYN-2921, have revealed significant species-dependent differences in their pharmacokinetic profiles. nus.edu.sg These investigations are crucial for determining the most suitable animal models for subsequent preclinical evaluations. researchgate.netresearchgate.net

In BALB/c mice, after a 50 mg/kg oral dose, SYN-2836 and its analogues were all rapidly absorbed. The bioavailability for all these compounds in mice was reported to be greater than 45%. nus.edu.sg

When comparing SYN-2836 and SYN-2869 in New Zealand White rabbits following a single 50 mg/kg oral dose, both compounds exhibited similar maximum concentrations (Cmax) and time to reach Cmax (Tmax). However, significant differences were observed in the area under the concentration-time curve from time zero to infinity (AUC0–∞) and the half-life between the two compounds. nus.edu.sg

In beagle dogs, the disparities were even more pronounced. After a single 30 mg/kg oral dose, the Cmax and AUC0–∞ of SYN-2836 were 4.82 ± 1.54 μg/ml and 41.8 ± 15.7 μg·h/ml, respectively. These values were approximately threefold higher than those observed for SYN-2869, indicating a significant difference in the oral bioavailability and exposure between these two analogues in this species. nus.edu.sg

The clearance of SYN-2836 in mice was found to be dose-independent when administered intravenously at doses ranging from 10 to 50 mg/kg, with similar mean clearance values across this range. researchgate.net This suggests linear pharmacokinetics in mice within the tested intravenous dose levels. researchgate.net

Table 1: Comparative Oral Pharmacokinetic Parameters of SYN-2836 and Analogues in Preclinical Species Use the dropdown menu to select a compound and view its pharmacokinetic data across different species.

Species-Specific Metabolic Differences and Their Implications for Preclinical Studies

The observed interspecies differences in the pharmacokinetics of SYN-2836 and its analogues are largely attributed to variations in presystemic and systemic metabolism across different animal models. researchgate.net Such metabolic disparities are a common phenomenon in drug development and necessitate careful consideration when extrapolating preclinical data to humans. researchgate.netnih.gov

In beagle dogs, a study focusing on the urinary metabolites of SYN-2836 led to the identification of twelve distinct metabolites. researchgate.net The characterization of these metabolites is fundamental to understanding the biotransformation pathways of the compound in this species. While specific details of the metabolic pathways were not fully elucidated in the provided context, the identification of a significant number of metabolites points towards extensive metabolism in dogs. researchgate.net

In vitro studies using human liver microsomes were conducted to identify the cytochrome P450 (CYP) isoforms responsible for the metabolism of SYN-2836 and its analogue SYN-2869. Interestingly, these studies found no significant difference in the intrinsic clearance between the two compounds in human liver microsomes. researchgate.net This finding suggests that while there are pronounced pharmacokinetic differences in some animal species like dogs, the primary metabolic clearance pathways in humans might be more similar for these two analogues. nus.edu.sgresearchgate.net

The implications of these species-specific metabolic differences are profound for the design and interpretation of preclinical studies. The choice of an animal model for long-term toxicity and efficacy studies should ideally reflect the metabolic profile expected in humans. bioivt.com A mismatch in metabolic pathways can lead to the formation of different metabolites or varying concentrations of shared metabolites, potentially resulting in a toxicity profile in animals that is not representative of what might occur in humans. bioivt.com Therefore, understanding these metabolic differences is crucial for selecting the most appropriate preclinical species to de-risk the compound for human clinical trials. nus.edu.sgresearchgate.net

Structure Activity Relationship Sar Studies and Chemical Optimization of Syn 2836 Derivatives

Design and Synthesis of Novel Azole Compounds Related to SYN 2836

The design and synthesis of novel azole compounds related to this compound typically involve modifying the core structure of this compound, which is a triazole derivative. portico.orgresearchgate.net One approach described in the literature involves a series of 2-(2,4-difluoro-3-(4-(substituted piperazin-1-yl)-1-(1,2,4-triazol-1-yl)butanols. portico.org Systematic modifications are made to the piperazine (B1678402) moiety, leading to a series of compounds with varying substituents. portico.org Other synthetic strategies for generating azole and related heterocyclic compounds with potential antifungal activity, such as pyrazoles and isoxazolines, have also been explored, highlighting the broader chemical space being investigated for antifungal agents. srce.hrresearchgate.netnih.gov

Correlation of Structural Modifications with Antifungal Activity

Studies on SYN 2869, an analogue of this compound, have provided insights into the correlation between structural modifications and antifungal activity. The absolute stereochemistry at the C-2 and C-3 positions significantly influences antifungal activity, with the (2R,3R)-configuration being a key structural element for potency. portico.org The introduction of lipophilic groups, such as alkyl and benzyl (B1604629) groups on the triazolone moiety, has been shown to increase antifungal activity. portico.org Conversely, the presence of hydroxyl and carboxylic esters containing alkyl groups can reduce antifungal activity. portico.org The presence of a 2-substituted (2H-1,2,4-triazol-3-one-4-yl)phenyl group on the piperazine ring has been identified as critical for in vivo activity. portico.org

Data from studies comparing this compound, SYN 2869, SYN 2903, and SYN 2921 against various fungal isolates demonstrate variations in in vitro activity compared to standard antifungal agents like fluconazole (B54011) and itraconazole (B105839). researchgate.net

| Compound | Candida albicans (susceptible) MIC Range (µg/mL) | Candida glabrata MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |

| This compound | <0.048–0.39 researchgate.net | <0.048 researchgate.net | 0.09 researchgate.net |

| SYN 2869 | <0.048–0.19 researchgate.net | <0.048 researchgate.net | 0.09 researchgate.net |

| SYN 2903 | <0.048–0.19 researchgate.net | <0.048 researchgate.net | 0.09 researchgate.net |

| SYN 2921 | <0.048–0.19 researchgate.net | <0.048 researchgate.net | 0.09 researchgate.net |

| Itraconazole | <0.048–0.19 researchgate.net | <0.048 researchgate.net | 0.09 researchgate.net |

| Fluconazole | <0.048–0.39 researchgate.net | 0.19 researchgate.net | 0.39 researchgate.net |

Note: MIC values represent the minimum inhibitory concentration at which fungal growth is inhibited.

These findings underscore the importance of specific structural elements and their positions in determining the antifungal potency of this compound derivatives.

Molecular Modeling and Computational Chemistry Approaches in Lead Optimization

Molecular modeling and computational chemistry play a significant role in the lead optimization process for antifungal agents like this compound. beilstein-journals.orgdntb.gov.uanih.govacs.orgnih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are employed to understand the interaction between compounds and their potential targets, predict binding affinities, and guide the design of new analogues with improved properties. beilstein-journals.orgnih.govacs.orgnih.govscispace.com These in silico methods can act as a virtual shortcut in drug discovery, helping to filter and prioritize potential drug molecules before experimental testing. beilstein-journals.org

Molecular docking, for instance, predicts how a ligand binds to a target protein and estimates the binding affinity. beilstein-journals.orgnih.govacs.org This is crucial for understanding the molecular basis of the observed antifungal activity and for designing compounds with enhanced binding to the target. acs.org Computational methods can also be used to predict the three-dimensional structures of targets when experimental data is unavailable, further aiding structure-based drug design. beilstein-journals.org

Insights into Pharmacophore Development for Antifungal Efficacy

Pharmacophore models represent the essential features of a molecule required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged regions. beilstein-journals.orgbiorxiv.org Development of pharmacophore models for this compound and its active derivatives can provide insights into the key structural requirements for antifungal efficacy. By identifying these critical features, researchers can design new compounds that are more likely to interact favorably with the fungal target, leading to improved potency. beilstein-journals.orgbiorxiv.org Pharmacophore modeling is a ligand-based drug discovery method that uses the 3D arrangement of these features to predict the activity of new molecules. acs.org

Application of Target Prediction Methodologies to this compound and Analogues

Target prediction methodologies aim to identify the biological targets of bioactive molecules. biorxiv.orgnih.gov For antifungal agents like this compound, understanding their molecular targets is essential for elucidating their mechanism of action and for rational drug design. nih.gov Methods based on chemical similarity are often used for target prediction, assuming that molecules with similar structures are likely to interact with the same targets. biorxiv.orgnih.gov By applying these methodologies to this compound and its analogues, researchers can gain insights into the specific fungal enzymes or pathways that are inhibited by these compounds. nih.goveur.nl This information can then be used to guide further structural modifications to optimize activity against the identified target and minimize off-target effects.

Analytical Methodologies for Quantitative and Qualitative Analysis of Syn 2836

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches have been successfully applied for the characterization and rapid identification of SYN-2836 metabolites in biological samples, such as dog urine. mims.comwikipedia.orgfishersci.ca Investigations into the metabolism of SYN-2836 in beagle dogs, which showed extensive metabolism, utilized complementary LC/MS/MS methodologies for the structural elucidation of 12 urinary metabolites. wikipedia.org

The development of LC-MS/MS methods for SYN-2836 bioanalysis has involved exploring various chromatographic and mass spectrometric conditions to optimize the separation and detection of the compound and its metabolites. Studies have employed complementary conditions including the use of different column types, such as C18 versus cyano columns. mims.comfishersci.ca Mobile phase systems have also been varied, utilizing combinations such as acetonitrile-water-formic acid and acetonitrile-water-ammonium acetate. mims.comfishersci.ca Furthermore, both positive and negative electrospray ionization modes have been utilized to obtain comprehensive correlative data on SYN-2836 metabolites. mims.comfishersci.ca This multi-faceted approach, incorporating both LC/MS and LC/MS/MS data, including product ion spectra and chromatographic behavior, has been instrumental in metabolite identification. mims.comfishersci.ca

Sample Preparation Techniques for Metabolite Identification in Biological Samples

Effective sample preparation is critical for the successful identification of drug metabolites in complex biological matrices. A simple and efficient procedure has been developed specifically for the preparation of urine samples to facilitate the identification of the urinary metabolites of SYN-2836. mims.comwikipedia.org This method involves the dilution of urine samples with acetonitrile (B52724) (ACN). mims.comwikipedia.org This dilution step leads to the formation of two distinct liquid phases: an upper acetonitrile phase and a lower aqueous phase. mims.comwikipedia.org

This novel technique effectively concentrates SYN-2836 metabolites in the upper acetonitrile solution. mims.comwikipedia.org However, it was observed that two glucuronide metabolites were concentrated in the lower aqueous solution. mims.comwikipedia.org The upper acetonitrile solutions, significantly reduced in endogenous polar species while containing concentrated metabolites, proved to be ideally suited for subsequent metabolite identification by liquid chromatography-tandem mass spectrometry. mims.comwikipedia.org This sample preparation procedure has been suggested as potentially applicable to the identification of urinary metabolites for other drugs and drug candidates. mims.comwikipedia.org

Validation of Analytical Methods for Preclinical Pharmacokinetic Studies

The validation of analytical methods is a critical step before their application in preclinical pharmacokinetic studies to ensure the reliability and accuracy of the generated data. Bioanalytical method validation guidelines, such as those historically provided by the European Medicines Agency (EMA) and now superseded by ICH guideline M10, define the key elements necessary for validating methods that generate quantitative concentration data for pharmacokinetic and toxicokinetic parameter determinations. wikidata.org These guidelines provide criteria for applying validated methods to the routine analysis of study samples from animal and human studies. wikidata.org

While specific detailed validation parameters for SYN-2836 in preclinical pharmacokinetic studies were not extensively detailed in the available information, the importance of validation in this context is well-established. For instance, in a preclinical pharmacokinetic study of another antifungal drug candidate (RN104) in mice plasma, an LC-MS/MS bioanalytical method was developed and validated according to the recommendations of the USFDA bioanalytical method validation guidance. suprabank.org This validation encompassed parameters such as linearity, accuracy, precision, and selectivity over a defined concentration range. suprabank.org The successful application of validated methods is essential for obtaining reliable pharmacokinetic profiles, which are crucial for understanding the absorption, distribution, metabolism, and excretion of SYN-2836 in preclinical species.

Research Applications and Future Directions for Syn 2836 in Antifungal Drug Discovery

Role of SYN 2836 in Preclinical Antifungal Research Models

This compound has been evaluated in various preclinical models to ascertain its antifungal efficacy and pharmacokinetic profile. As part of a new series of 2-(2,4-difluorophenyl)-3-(4-substituted piperazin-1-yl)-1-(1,2,4-triazol-1-yl) butanol compounds, this compound has demonstrated notable activity in both in vitro and in vivo settings. researchgate.netnih.gov

In vitro studies have established the broad-spectrum antifungal activity of this compound. The minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC90) for this compound against various Candida species ranged from less than 0.048 to 0.78 µg/ml. researchgate.netnih.gov Notably, the compound retained activity against fluconazole-resistant Candida albicans strains. researchgate.netnih.gov Furthermore, it exhibited potent activity against Cryptococcus neoformans, Aspergillus species, Trichophyton species, and Microsporum species, with MIC90 values also in the low range of <0.048 to 0.39 µg/ml. researchgate.netnih.gov Time-kill kinetic studies revealed a fungistatic pattern of activity for this compound. researchgate.netnih.gov

In vivo evaluations have primarily utilized murine models of systemic fungal infections. In a systemic infection model with Candida albicans, orally administered this compound was shown to significantly improve the survival rates of infected mice. nih.govresearchgate.net Its efficacy was found to be slightly less than that of fluconazole (B54011) but within a similar range of activity as itraconazole (B105839). nih.gov The compound was also assessed in a murine model of systemic aspergillosis, where its efficacy was comparable to that of itraconazole. nih.gov

Pharmacokinetic studies in various animal models, including mice, rats, rabbits, and dogs, have been crucial in understanding the disposition of this compound. asm.orgnus.edu.sg In BALB/c mice, after a single oral dose of 50 mg/kg, SYN-2836 was rapidly absorbed, reaching a maximum concentration (Cmax) of 7.31 ± 2.53 µg/ml, with a bioavailability exceeding 45%. asm.org However, significant interspecies differences in pharmacokinetics were observed. asm.org For instance, the oral bioavailability of SYN-2836 was extremely low in Sprague-Dawley rats. asm.org In beagle dogs, a single 30 mg/kg oral dose of SYN-2836 resulted in a Cmax of 4.82 ± 1.54 µg/ml and an area under the curve (AUC) that was threefold higher than that of the related compound SYN-2869. asm.org These studies highlight the importance of selecting appropriate animal models for further efficacy and toxicological evaluations. asm.org

In Vitro Activity of this compound Against Various Fungal Pathogens

| Fungal Species | MIC90 (µg/ml) | Reference |

|---|---|---|

| Candida spp. | <0.048 - 0.78 | researchgate.netnih.gov |

| Fluconazole-Resistant Candida albicans | Active | researchgate.netnih.gov |

| Cryptococcus neoformans | <0.048 - 0.39 | researchgate.netnih.gov |

| Aspergillus spp. | <0.048 - 0.39 | researchgate.netnih.gov |

| Trichophyton spp. | <0.048 - 0.39 | researchgate.netnih.gov |

| Microsporum spp. | <0.048 - 0.39 | researchgate.netnih.gov |

Pharmacokinetic Parameters of this compound in Different Animal Models

| Animal Model | Dose | Route | Key Finding | Reference |

|---|---|---|---|---|

| BALB/c Mice | 50 mg/kg | Oral | Rapid absorption, Cmax of 7.31 ± 2.53 µg/ml, bioavailability >45% | asm.org |

| Sprague-Dawley Rats | Not specified | Oral | Extremely low bioavailability | asm.org |

| Beagle Dogs | 30 mg/kg | Oral | Cmax of 4.82 ± 1.54 µg/ml, AUC threefold higher than SYN-2869 | asm.org |

Contributions of this compound Studies to Understanding Fungal Pathogen Biology

Studies involving this compound, as a member of the triazole class, have reinforced our understanding of key aspects of fungal pathogen biology, particularly the essentiality of the ergosterol (B1671047) biosynthesis pathway. Triazoles function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or cyp51A gene. plos.orgfrontiersin.org This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. plos.org The potent in vitro activity of this compound against a wide range of fungi underscores the conserved and vital nature of this pathway across diverse fungal pathogens. researchgate.netnih.gov

The efficacy of this compound against fluconazole-resistant strains of C. albicans suggests that it may be less susceptible to certain resistance mechanisms or that it interacts differently with the target enzyme. researchgate.netnih.gov This highlights the potential for subtle structural modifications within the triazole class to overcome existing resistance. The development of resistance to triazoles can occur through various mechanisms, including mutations in the ERG11 gene, overexpression of the target enzyme, or increased drug efflux. frontiersin.org The differential activity of compounds like this compound can be used to probe the specific resistance mechanisms at play in clinical isolates.

Furthermore, the broad-spectrum activity of this compound and its congeners against both yeasts and molds provides a valuable tool for comparative studies of fungal pathogenesis. researchgate.netnih.gov The varying susceptibility of different fungal species to this compound can offer insights into subtle differences in their lanosterol 14α-demethylase enzymes or other cellular factors that influence drug efficacy.

Strategic Considerations for the Advancement of Novel Antifungal Candidates

The development of this compound and related compounds has provided several strategic insights for the advancement of new antifungal candidates. A key takeaway is the importance of structure-activity relationship (SAR) studies in optimizing antifungal potency and pharmacokinetic properties. For the series of triazoles that includes this compound, it was determined that the (2R,3R)-configuration is a crucial structural element for antifungal activity. portico.org This stereochemical requirement emphasizes the need for precise three-dimensional structures in designing effective enzyme inhibitors.

Another critical consideration is the challenge of interspecies variability in pharmacokinetics. asm.org The observation that this compound has good oral bioavailability in mice and dogs but very poor bioavailability in rats underscores the necessity of evaluating drug candidates in multiple animal models at the preclinical stage. asm.org This approach helps in selecting the most appropriate species for further, more extensive toxicological and efficacy studies, and provides a more accurate prediction of human pharmacokinetics. asm.org

The development of resistance to existing antifungal classes necessitates the exploration of novel mechanisms of action. plos.org While this compound targets the well-established ergosterol biosynthesis pathway, its unique structural features may offer advantages over older triazoles. Future strategies should continue to focus on identifying and validating new fungal-specific targets to circumvent existing resistance mechanisms. mdpi.com Combination therapy, where a new agent is used alongside an existing antifungal, is another promising strategy to enhance efficacy and combat resistance. who.int

Unexplored Research Avenues for this compound in Chemical Biology and Pharmacology

Beyond its direct application as a potential antifungal drug, this compound could be utilized as a tool in chemical biology and pharmacology to explore various aspects of fungal biology and drug-target interactions.

One unexplored avenue is the use of this compound as a chemical probe to investigate the structure and function of fungal lanosterol 14α-demethylase. By creating biotinylated or fluorescently tagged derivatives of this compound, researchers could perform pull-down assays or imaging studies to visualize the localization and interactions of the enzyme within the fungal cell. Such probes could also be employed in competitive binding assays to screen for other small molecules that bind to the same target. nih.gov

The distinct pharmacokinetic profile of this compound in different species could be leveraged to study the metabolic pathways responsible for its degradation. asm.org Identifying the specific cytochrome P450 enzymes in different species that metabolize this compound could provide valuable information for predicting drug-drug interactions and for designing future antifungal candidates with improved metabolic stability.

Furthermore, the structure of this compound could serve as a scaffold for the development of novel inhibitors targeting other P450 enzymes, both in fungi and other organisms. The principles of medicinal chemistry and structure-based drug design could be applied to modify the this compound molecule to achieve selectivity for other related enzymes, potentially leading to the discovery of new therapeutic agents for a variety of diseases. sioc-journal.cn

Finally, the application of computational modeling and simulation could provide deeper insights into the binding mode of this compound with its target enzyme. Docking studies and molecular dynamics simulations could help to elucidate the specific amino acid residues involved in the interaction and explain the observed structure-activity relationships. This knowledge would be invaluable for the rational design of next-generation triazole antifungals with enhanced potency and a lower propensity for resistance.

Q & A

Q. What are the foundational mechanisms of action for SYN 2836, and how can they be experimentally validated?

To investigate this compound's mechanisms, start with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify molecular targets. Use dose-response curves to quantify potency (EC50/IC50) and validate specificity via knockout models or competitive binding assays. Ensure reproducibility by replicating experiments across independent labs and cross-referencing results with structural analogs . For ambiguous results, apply statistical methods like ANOVA to distinguish signal from noise .

Q. How should researchers design experiments to assess this compound’s pharmacokinetic and pharmacodynamic properties?

Adopt a tiered approach:

- Phase 1 (Preclinical): Use rodent models to measure bioavailability, half-life, and tissue distribution via LC-MS/MS. Incorporate control groups to account for metabolic variability.

- Phase 2 (Mechanistic): Apply microdialysis or PET imaging to study target engagement in vivo.

- Phase 3 (Translational): Validate findings in human-derived organoids or ex vivo systems to bridge species gaps . Document protocols in line with ARRIVE guidelines to ensure transparency .

Q. What methodological strategies address contradictions in this compound’s reported efficacy across studies?

Conduct a systematic review to aggregate data from peer-reviewed studies, prioritizing those with rigorous controls (e.g., double-blinded trials). Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic). For unresolved discrepancies, design follow-up experiments with standardized protocols (e.g., identical cell lines, dosing schedules) and validate using orthogonal assays (e.g., RNA-seq alongside Western blot) .

Q. How can researchers optimize this compound’s formulation for stability in experimental settings?

Perform accelerated stability studies under varied conditions (pH, temperature, light) using HPLC to monitor degradation. Pair with molecular dynamics simulations to predict vulnerable chemical moieties. For in vivo applications, test biocompatible carriers (e.g., liposomes, cyclodextrins) to enhance solubility and reduce off-target effects .

Advanced Research Questions

Q. What advanced computational models are suitable for predicting this compound’s off-target interactions?

Combine molecular docking (AutoDock Vina, Schrödinger) with machine learning (DeepChem, AlphaFold) to predict binding affinities across proteomes. Validate predictions via high-throughput screening (HTS) and CRISPR-Cas9 mutagenesis. For clinical relevance, cross-reference results with adverse event databases (FAERS, ClinVar) .

Q. How can researchers resolve conflicting data on this compound’s role in modulating epigenetic pathways?

Apply multi-omics integration (ChIP-seq, ATAC-seq, methylome profiling) to map epigenetic changes at single-cell resolution. Use pathway enrichment analysis (GSEA, DAVID) to identify consensus targets. For discordant findings, employ Bayesian networks to model causal relationships and prioritize validation experiments .

Q. What ethical and methodological considerations apply to human trials involving this compound?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Use stratified randomization to minimize bias and ensure informed consent includes genetic testing disclosures. For safety monitoring, integrate real-time pharmacovigilance tools (e.g., wearable biosensors) .

Q. How should longitudinal studies be structured to evaluate this compound’s chronic toxicity?

Implement a cohort study with staggered enrollment and periodic biomarker assessments (e.g., liver/kidney function, cytokine panels). Apply survival analysis (Kaplan-Meier curves, Cox regression) to correlate dosing with adverse outcomes. Include a biorepository for retrospective multi-omics analysis .

Methodological Frameworks and Tools

- Literature Review: Follow PRISMA guidelines for systematic reviews. Use Zotero or EndNote to manage citations and Covidence for screening .

- Data Analysis: Leverage R/Bioconductor for omics data and GraphPad Prism for preclinical stats. For machine learning, use Python’s Scikit-learn .

- Ethical Compliance: Apply PICO (Population, Intervention, Comparison, Outcome) and SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks to refine questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.